molecular formula C14H24N2O4 B6162538 5-tert-butyl 7a-methyl octahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate CAS No. 2680536-91-6

5-tert-butyl 7a-methyl octahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate

Cat. No.: B6162538
CAS No.: 2680536-91-6
M. Wt: 284.35 g/mol
InChI Key: IYVPHADWQFTEJK-UHFFFAOYSA-N
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Description

5-tert-Butyl 7a-methyl octahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-butyl 7a-methyl octahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of a suitable precursor, such as a diaminocarbonyl compound, under acidic or basic conditions. The subsequent introduction of the tert-butyl and methyl groups can be achieved through selective functionalization reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-tert-butyl 7a-methyl octahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate can be utilized to study biological processes and interactions. Its potential as a ligand for various receptors and enzymes makes it a useful tool in biochemistry.

Medicine: This compound has shown promise in medicinal chemistry, where it can be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new drugs for various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which 5-tert-butyl 7a-methyl octahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl (3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-5-carboxylate

  • Tert-butyl (3aR,7aR)-7a-(hydroxymethyl)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate

Uniqueness: 5-tert-butyl 7a-methyl octahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate stands out due to its specific structural features, such as the presence of both tert-butyl and methyl groups. These modifications can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

2680536-91-6

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

5-O-tert-butyl 7a-O-methyl 2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate

InChI

InChI=1S/C14H24N2O4/c1-13(2,3)20-12(18)16-6-5-14(11(17)19-4)9-15-7-10(14)8-16/h10,15H,5-9H2,1-4H3

InChI Key

IYVPHADWQFTEJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CNCC2C1)C(=O)OC

Purity

95

Origin of Product

United States

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